

RTI-118 Demonstrates Selective Reduction of Cocaine-Seeking Behavior Over Natural Rewards

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Compound of Interest		
Compound Name:	RTI-118	
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[City, State] – [Date] – Preclinical research indicates that the novel neuropeptide S (NPS) receptor antagonist, **RTI-118**, selectively decreases cocaine self-administration and seeking behaviors in animal models at doses that do not significantly impact responding for food, a natural reward. These findings, primarily from studies conducted in rats, suggest a potential therapeutic avenue for cocaine use disorder by targeting the NPS system, which is involved in modulating arousal, anxiety, and drug reinforcement.

RTI-118's mechanism of action, centered on the antagonism of the NPS receptor, distinguishes it from traditional addiction pharmacotherapies that often target the dopamine system directly. Cocaine's primary reinforcing effects are mediated by its inhibition of the dopamine transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft and subsequent activation of reward pathways. The differential effects of RTI-118 on cocaine versus food-maintained responding highlight the potential for developing medications that can curb addictive behaviors without suppressing the motivation for natural, healthy rewards.

Comparative Efficacy: Cocaine vs. Food Reinforcement

Data from key studies demonstrate that **RTI-118** produces a dose-dependent reduction in cocaine self-administration. Notably, at lower to moderate doses (e.g., 10 and 20 mg/kg), this



effect is specific to cocaine, with minimal to no change in the number of responses for food reinforcers. This selectivity suggests that **RTI-118** may be able to reduce the rewarding effects of cocaine without causing a general decrease in motivation or motor activity.

RTI-118 Dose (mg/kg)	Mean Cocaine Infusions (% of Baseline)	Mean Food Pellets Earned (% of Baseline)	Study
Vehicle	100%	100%	Schmoutz et al., 2012
5	~90%	~100%	Schmoutz et al., 2012
10	~60%	~95%	Schmoutz et al., 2012
20	~40%	~90%	Schmoutz et al., 2012
30	~30%	~80%	Schmoutz et al., 2012

^{*}Indicates a statistically significant difference from vehicle. Data are approximated from graphical representations in the cited study.

Further supporting these findings, studies using intracranial self-stimulation (ICSS), a paradigm that measures the rewarding effects of electrical brain stimulation, have shown that **RTI-118** can block the reward-enhancing effects of cocaine.[1] At doses that effectively counteracted cocaine's effects, **RTI-118** alone had little impact on baseline ICSS rates, reinforcing its specific action against drug-induced reward.[1]

Experimental Protocols

The following methodologies were employed in the key studies evaluating the differential effects of **RTI-118**.

Cocaine vs. Food Self-Administration

This experiment, as detailed in Schmoutz et al. (2012), was designed to assess the reinforcing effects of cocaine versus a natural reward, food, and the impact of **RTI-118** on these behaviors. [2]

Subjects: Male Wistar rats were used in this study.[2]



 Apparatus: Standard operant conditioning chambers equipped with two levers, a food dispenser, and an intravenous infusion system were utilized.

Procedure:

- Training: Rats were trained to self-administer both cocaine (intravenous infusion) and food pellets by pressing the corresponding lever. A concurrent alternating Fixed-Ratio 4 (FR4) schedule was used, meaning the rat had to press a lever four times to receive a reward.[2]
 The availability of cocaine and food alternated within each session.
- Testing: Once stable responding was achieved, rats were pre-treated with various doses
 of RTI-118 or a vehicle control before the self-administration sessions.
- Data Collection: The number of cocaine infusions and food pellets earned were recorded and compared across the different RTI-118 doses.

Intracranial Self-Stimulation (ICSS)

The ICSS paradigm, as described in Bonano et al. (2014), was used to measure the effects of RTI-118 on the reward-enhancing properties of cocaine.[1]

- Subjects: Male Sprague-Dawley rats were surgically implanted with electrodes in the medial forebrain bundle, a key reward pathway in the brain.[1]
- Apparatus: Operant chambers were equipped with a wheel that the rats could turn to receive electrical stimulation through the implanted electrode.

Procedure:

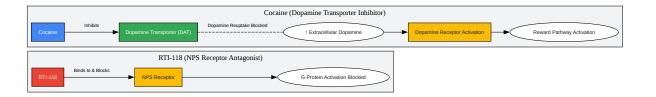
- Training: Rats were trained to respond for a range of brain stimulation frequencies.
- Testing: The effects of cocaine on the rate of responding for brain stimulation were determined. Subsequently, the ability of different doses of RTI-118 to block the cocaineinduced facilitation of ICSS was assessed.[1]
- Data Collection: The rate of responding for brain stimulation at different frequencies was measured to determine the rewarding effects of the stimulation and how it was modulated by cocaine and RTI-118.



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Signaling Pathways and Experimental Workflow

The differential effects of **RTI-118** and cocaine can be understood by examining their distinct molecular targets and the downstream signaling cascades they modulate.

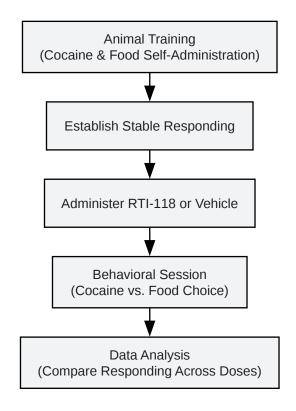


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Caption: Molecular targets of **RTI-118** and Cocaine.

The experimental workflow for evaluating the differential effects of **RTI-118** is a multi-step process involving animal training, drug administration, and behavioral assessment.





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References

- 1. Effects of the neuropeptide S receptor antagonist RTI-118 on abuse-related facilitation of intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV) in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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